7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride
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Overview
Description
7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position of the imidazo[4,5-b]pyridine ring system. It is widely used in various fields of scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxaldehyde with formamide in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine ring system . The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different functional groups attached to the imidazo[4,5-b]pyridine ring system .
Scientific Research Applications
7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride is unique due to the presence of the chlorine atom at the 7th position, which imparts specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of various derivatives with potential biological activities .
Properties
Molecular Formula |
C6H5Cl2N3 |
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Molecular Weight |
190.03 g/mol |
IUPAC Name |
7-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H,8,9,10);1H |
InChI Key |
SAVCLWHTSNOLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC=N2.Cl |
Origin of Product |
United States |
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